molecular formula C5H11BrO B1267051 3-Bromo-2,2-dimethyl-1-propanol CAS No. 40894-00-6

3-Bromo-2,2-dimethyl-1-propanol

Cat. No.: B1267051
CAS No.: 40894-00-6
M. Wt: 167.04 g/mol
InChI Key: KQOQXYPZBYTICM-UHFFFAOYSA-N
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Description

3-Bromo-2,2-dimethyl-1-propanol: is an organic compound with the molecular formula C5H11BrO It is a brominated alcohol, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2,2-dimethyl-1-propanol: One common method for preparing 3-Bromo-2,2-dimethyl-1-propanol involves the bromination of 2,2-dimethyl-1-propanol. This reaction typically uses a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction proceeds via the substitution of a hydroxyl group with a bromine atom.

    Industrial Production Methods: Industrially, the preparation of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-2,2-dimethyl-1-propanol can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of 2,2-dimethyl-1-propanol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles. For example, reaction with sodium azide (NaN3) can yield 3-azido-2,2-dimethyl-1-propanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium azide (NaN3), sodium hydroxide (NaOH), and other nucleophiles.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as 3-bromo-2,2-dimethylpropanal.

    Reduction: Formation of 2,2-dimethyl-1-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-Bromo-2,2-dimethyl-1-propanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing carbon-carbon and carbon-heteroatom bonds.

Biology:

    Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of brominated alcohols on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Intermediates: this compound can be used as an intermediate in the synthesis of pharmaceutical compounds. Its bromine atom can be replaced with other functional groups to create biologically active molecules.

Industry:

    Specialty Chemicals: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique structure allows for the modification of physical and chemical properties of these products.

Mechanism of Action

    3-Chloro-2,2-dimethyl-1-propanol: Similar to 3-Bromo-2,2-dimethyl-1-propanol, this compound contains a chlorine atom instead of a bromine atom. The reactivity of the chlorine atom is generally lower than that of the bromine atom, making this compound more reactive in substitution reactions.

    2,2-Dimethyl-1-propanol: This compound lacks the halogen atom, making it less reactive in nucleophilic substitution reactions. it can still undergo oxidation and reduction reactions similar to this compound.

Uniqueness:

    Reactivity: The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds without halogen atoms or with less reactive halogens.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 3-Chloro-2,2-dimethyl-1-propanol
  • 2,2-Dimethyl-1-propanol
  • 3-Iodo-2,2-dimethyl-1-propanol

Properties

IUPAC Name

3-bromo-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOQXYPZBYTICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193897
Record name 3-Bromo-2,2-dimethyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40894-00-6
Record name 3-Bromo-2,2-dimethyl-1-propanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040894006
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Record name 40894-00-6
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Record name 3-Bromo-2,2-dimethyl-1-propanol
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Record name 3-Bromo-2,2-dimethyl-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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